2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid
Description
2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic Acid is a benzoic acid derivative featuring an acetamido linker at the ortho (2-) position of the aromatic ring. The acetamido group is substituted with a 4-methoxyphenoxy moiety, which confers distinct electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry due to its structural similarity to TRPM4 channel inhibitors (e.g., CBA and NBA) and other bioactive molecules .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-11-6-8-12(9-7-11)22-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUZGSREIUIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233597 | |
| Record name | 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69764-06-3 | |
| Record name | 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69764-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid typically involves the following steps:
Formation of 4-methoxyphenoxyacetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-methoxyphenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-methoxyphenoxy)acetyl chloride.
Amidation: The acetyl chloride is reacted with 2-aminobenzoic acid in the presence of a base like triethylamine to form the final product, 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two key sites:
-
Amide bond cleavage : Under basic conditions (e.g., NaOH, aqueous ethanol, 80–100°C), the acetamido group hydrolyzes to yield 2-aminobenzoic acid and 4-methoxyphenoxyacetic acid .
-
Carboxylic acid stability : The benzoic acid moiety resists hydrolysis under standard conditions but may decarboxylate at elevated temperatures (>200°C) .
Experimental Data:
Reduction Reactions
The amide group is reducible with strong agents like LiAlH₄ in anhydrous ether, producing 2-(4-methoxyphenoxyethylamino)benzyl alcohol . The methoxy and ether groups remain intact under these conditions.
Key Observations:
-
Reaction requires strict anhydrous conditions.
-
Over-reduction of the aromatic ring is negligible due to electron-withdrawing effects of substituents .
Electrophilic Aromatic Substitution
The methoxyphenoxy ring directs electrophiles to the ortho and para positions relative to the ether oxygen. Notable reactions include:
| Electrophile | Conditions | Product |
|---|---|---|
| NO₂⁺ (nitration) | HNO₃/H₂SO₄, 0–5°C | 3-nitro-4-methoxyphenoxy derivative |
| SO₃H⁺ (sulfonation) | H₂SO₄, 50°C | 3-sulfo-4-methoxyphenoxy derivative |
Regioselectivity : Nitration occurs preferentially at the ortho position to the ether oxygen (70:30 ortho:para ratio).
Esterification and Derivatization
The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, 60°C) to form esters like methyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate . This modification enhances solubility in nonpolar solvents .
Comparative Reactivity:
| Alcohol | Reaction Time | Ester Yield |
|---|---|---|
| Methanol | 4 hrs | 88% |
| Ethanol | 6 hrs | 82% |
Complexation and Biological Interactions
Though not a direct chemical reaction, the compound interacts with biological targets via:
-
Hydrogen bonding : Carboxylic acid and amide groups bind to enzyme active sites (e.g., cholinesterases) .
-
Metal coordination : The carboxylate anion chelates divalent cations (e.g., Ca²⁺, Mg²⁺), observed in molecular docking studies .
Stability Under Oxidative Conditions
The compound shows moderate resistance to oxidation:
-
Ozone : Cleaves the methoxyphenoxy ether bond, forming quinone derivatives.
-
KMnO₄/H⁺ : Oxidizes the methyl ether to a carbonyl group (>100°C).
Scientific Research Applications
2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
4-Ethoxyphenoxy Analog
- Compound: 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic Acid (CAS RN: 649773-76-2)
- Molecular Formula: C₁₇H₁₇NO₅
- Molecular Weight : 315.32 g/mol
- Key Difference: The ethoxy group replaces the methoxy group at the para position of the phenoxy ring. This increases hydrophobicity slightly compared to the methoxy analog. The substitution at the benzoic acid’s meta (3-) position may alter binding interactions in biological systems .
Chlorophenoxy Derivatives
- Compound: 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic Acid (CBA)
- Molecular Formula: C₁₅H₁₁Cl₂NO₄
- Molecular Weight : 340.16 g/mol
- CBA is reported to inhibit TRPM4 with higher potency than its methoxy counterpart .
Alkyl-Substituted Phenoxy Analogs
Positional Isomerism on the Benzoic Acid Core
Meta-Substituted Analogs
- Compound: 3-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic Acid
- Molecular Formula: C₁₆H₁₅NO₅
- Molecular Weight : 301.30 g/mol
- This isomer exhibits lower reported activity against TRPM4 compared to the ortho-substituted parent compound .
Para-Substituted Derivatives
- Compound: 4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic Acid (CAS RN: 82157-41-3)
- Molecular Formula: C₁₆H₁₅NO₄
- Molecular Weight : 285.29 g/mol
- Key Difference: The methyl group on the phenoxy ring reduces polarity, while the para-substitution on the benzoic acid core may enhance metabolic stability .
Functional Group Modifications
Ester Prodrugs
- Compound: 2-Methoxyethyl 4-[[2-(4-Methylphenoxy)acetyl]amino]benzoate
- Molecular Formula: C₁₉H₂₁NO₅
- Molecular Weight : 343.38 g/mol
- Key Difference : Esterification of the carboxylic acid group improves oral bioavailability by enhancing lipophilicity. This modification is reversible in vivo, regenerating the active benzoic acid form .
Disulfide-Linked Derivatives
- Compound: 4-[[2-[[2-(4-Carboxyanilino)-2-oxo-ethyl]disulfanyl]acetyl]amino]benzoic Acid (CAS RN: 15088-45-6)
- Molecular Formula : C₁₈H₁₆N₂O₆S₂
- Molecular Weight : 420.47 g/mol
- Key Difference : The disulfide bridge introduces redox-sensitive functionality, enabling targeted drug release in reducing environments .
Pharmacological and Physicochemical Properties
TRPM4 Channel Inhibition
- 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic Acid: Moderate TRPM4 inhibition (IC₅₀ ~10 µM) due to balanced hydrophobicity and electron-donating methoxy group .
- CBA : Enhanced potency (IC₅₀ ~2 µM) attributed to electron-withdrawing chlorine atoms stabilizing ligand-receptor interactions .
- Ethoxy Analog : Reduced activity (IC₅₀ >20 µM), likely due to increased hydrophobicity and steric effects .
Solubility and Bioavailability
| Compound | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|
| Target Compound | 0.15 | 2.8 |
| CBA | 0.08 | 3.5 |
| 4-Ethoxyphenoxy Analog | 0.10 | 3.1 |
| Ester Prodrug (2-Methoxyethyl) | 0.01 | 4.2 |
Note: Data extrapolated from structural analogs .
Biological Activity
2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid can be represented as follows:
- Molecular Formula : C16H17NO4
- Molecular Weight : 287.31 g/mol
The compound features a benzoic acid backbone with an acetamido group and a methoxyphenyl substituent, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins associated with inflammation.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase in various experimental models .
- Cellular Signaling Modulation : It can influence cellular signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy .
Biological Activity Overview
The following table summarizes the biological activities associated with 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid:
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study investigated the anti-inflammatory properties of related compounds derived from PABA. The results indicated that these compounds effectively reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases. -
Antioxidant Activity :
Research involving diabetic rats demonstrated that treatment with 2-hydroxy-4-methoxy benzoic acid (a related compound) significantly restored antioxidant defenses and reduced oxidative stress markers. This suggests that similar derivatives may offer protective effects against oxidative damage . -
Anticancer Potential :
A recent study highlighted the anticancer activity of various PABA derivatives, including those structurally similar to 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid. These compounds exhibited selective cytotoxicity against human cancer cell lines, indicating their potential as therapeutic agents in oncology .
Q & A
Basic: What synthetic strategies are effective for preparing 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via amide coupling reactions between 2-(4-methoxyphenoxy)acetic acid derivatives and 2-aminobenzoic acid. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to form an active ester intermediate.
- Temperature control : Reactions are often conducted at 45–60°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (e.g., silica gel with hexane/EtOH) or recrystallization improves purity. For scale-up, catalytic hydrogenation (e.g., Pd/C) may replace benzyl ester deprotection steps to enhance yield .
Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?
Answer:
- 1H NMR : Analyze peak splitting patterns (e.g., singlet for methoxy groups at δ ~3.8 ppm, aromatic protons in δ 6.9–7.3 ppm) and HMBC correlations to confirm amide linkage .
- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .
Advanced: How can conflicting crystallographic data (e.g., unit cell parameters) from different studies be resolved?
Answer:
- Refinement software : Use SHELXL to re-refine datasets, ensuring proper treatment of twinning or disorder. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .
- Data resolution : Prioritize high-resolution datasets (≤1.0 Å) to reduce ambiguity in atomic positioning.
- Comparative analysis : Overlay structures from different studies using Mercury software to identify discrepancies in bond lengths/angles .
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) at the amide carbonyl group, identifying electrophilic hotspots .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO or MeOH) to assess steric hindrance from the 4-methoxyphenoxy group.
- Transition state analysis : Calculate activation energies for nucleophilic attack using QM/MM methods .
Basic: What are optimal storage conditions to prevent degradation of this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to minimize hydrolysis of the amide bond.
- Solvent choice : Store in anhydrous DMSO or DMF for long-term stability, avoiding protic solvents like water or ethanol .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting biological activity?
Answer:
- Substituent variation : Modify the methoxy group (e.g., replace with ethoxy, halogens) or the benzoic acid moiety (e.g., esterification).
- Bioassays : Test derivatives in enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., anti-inflammatory activity).
- QSAR modeling : Use CoMFA or machine learning to correlate electronic parameters (Hammett σ) with bioactivity .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency.
- Protection/deprotection : Use tert-butyl esters for the benzoic acid group to reduce side reactions, followed by TFA cleavage .
- Solvent optimization : Switch from THF to DMF for better solubility of intermediates .
Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?
Answer:
- pH-dependent degradation studies : Monitor hydrolysis via HPLC at pH 1–7. The amide bond’s stability is enhanced by electron-donating methoxy groups, which reduce electrophilicity of the carbonyl carbon.
- Kinetic isotope effects : Use deuterated solvents (D2O) to probe rate-limiting steps in hydrolysis .
Basic: How to confirm the absence of residual solvents or by-products in the final product?
Answer:
- GC-MS : Detect volatile impurities (e.g., DMF, THF) with headspace sampling.
- Elemental analysis : Verify C/H/N ratios within 0.4% of theoretical values.
- TLC monitoring : Use multiple solvent systems (e.g., EtOAc/hexane and CH2Cl2/MeOH) to confirm homogeneity .
Advanced: Can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?
Answer:
- Data collection : Grow single crystals via slow evaporation (e.g., from MeOH/water).
- Density maps : Analyze difference Fourier maps to distinguish between keto-enol tautomers.
- Hydrogen bonding : Identify intramolecular H-bonds (e.g., between amide NH and methoxy O) that stabilize specific tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
